molecular formula C9H10BrNO2 B2494556 Ethyl 3-bromo-5-methyl-pyridine-2-carboxylate CAS No. 1804864-60-5

Ethyl 3-bromo-5-methyl-pyridine-2-carboxylate

Cat. No.: B2494556
CAS No.: 1804864-60-5
M. Wt: 244.088
InChI Key: ASJKRFNDSPNAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-5-methyl-pyridine-2-carboxylate is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.088. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis of Highly Functionalized Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, a related compound, is used in a phosphine-catalyzed [4 + 2] annulation to synthesize ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. These adducts are formed with complete regioselectivity and high yields, expanding the scope of reactions involving similar compounds like Ethyl 3-bromo-5-methyl-pyridine-2-carboxylate (Zhu, Lan, & Kwon, 2003).

2. Intermediate for New Insecticides

Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, a compound synthesized from this compound, serves as an important intermediate in the synthesis of new insecticides like chlorantraniliprole (Lan Zhi-li, 2007).

3. Antibacterial Activity in Pyrrolopyridine Analogs

Ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, a structurally related compound, is utilized to synthesize 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which exhibit antibacterial activity in vitro. This highlights the potential of similar compounds like this compound in antibacterial research (Toja et al., 1986).

4. Synthesis of Furo[3,2-b]pyridine Derivatives

Ethyl 3-hydroxypiconate, similar in structure to this compound, is used in synthesizing furo[3,2-b]pyridine and its derivatives. These compounds are synthesized through a series of reactions including O-alkylation, cyclization, hydrolysis, and decarboxylation, demonstrating the versatility of pyridine carboxylate derivatives in organic synthesis (Shiotani & Morita, 1986).

5. Antihypertensive Activity in Novel Derivatives

Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, synthesized from compounds akin to this compound, are expected to exhibit antihypertensive activity. This implies potential therapeutic applications of similar compounds in the treatment of hypertension (Kumar & Mashelker, 2006).

Safety and Hazards

  • MSDS : The Material Safety Data Sheet (MSDS) provides detailed safety information for handling this compound. You can find it here .

Properties

IUPAC Name

ethyl 3-bromo-5-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-7(10)4-6(2)5-11-8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJKRFNDSPNAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.